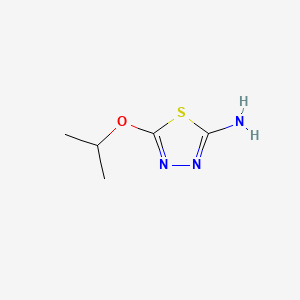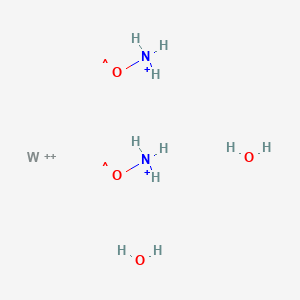![molecular formula C4H7BrO2 B579432 4-BROMOBUTYRIC ACID, [1-14C] CAS No. 19067-38-0](/img/new.no-structure.jpg)
4-BROMOBUTYRIC ACID, [1-14C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromobutyric acid, [1-14C] is a radiolabeled compound with the molecular formula C4H7BrO2. It is a derivative of butyric acid where a bromine atom is substituted at the fourth carbon position. The [1-14C] label indicates that the carbon-14 isotope is located at the first carbon atom of the butyric acid chain. This compound is often used in scientific research due to its radiolabel, which allows for tracking and studying various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromobutyric acid can be synthesized through the bromination of butyric acid or its derivatives. One common method involves the reaction of γ-butyrolactone with hydrogen bromide. The reaction typically occurs at temperatures ranging from 10 to 100°C, with hydrogen bromide used either as a gas or in an aqueous solution . The reaction conditions often include the use of sulfuric acid as a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 4-bromobutyric acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 4-Bromobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form primary alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Butyric acid derivatives such as 4-hydroxybutyric acid.
Oxidation: Butanal or butanone.
Reduction: 4-bromobutanol.
科学的研究の応用
4-Bromobutyric acid, [1-14C] is widely used in scientific research due to its radiolabel, which allows for tracking and studying various biochemical processes. Some applications include:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in metabolic studies to trace the incorporation and transformation of butyric acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of butyric acid derivatives in the body.
Industry: Applied in the development of pharmaceuticals and agrochemicals, where the radiolabel helps in studying the behavior of these compounds in different environments.
作用機序
The mechanism of action of 4-bromobutyric acid, [1-14C] involves its incorporation into metabolic pathways where butyric acid is a substrate. The radiolabel allows researchers to track its movement and transformation within these pathways. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved include fatty acid metabolism and the synthesis of complex lipids and proteins.
類似化合物との比較
4-Bromobutyric acid can be compared with other brominated butyric acid derivatives, such as:
4-Chlorobutyric acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Iodobutyric acid: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
4-Fluorobutyric acid: Fluorine substitution results in different electronic properties and reactivity.
Uniqueness: The presence of the bromine atom in 4-bromobutyric acid provides a balance between reactivity and stability, making it a versatile compound in various chemical reactions. The [1-14C] radiolabel adds an additional layer of utility, allowing for detailed tracking and analysis in scientific research.
特性
CAS番号 |
19067-38-0 |
|---|---|
分子式 |
C4H7BrO2 |
分子量 |
168.994 |
IUPAC名 |
4-bromobutanoic acid |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2 |
InChIキー |
GRHQDJDRGZFIPO-DOMIDYPGSA-N |
SMILES |
C(CC(=O)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


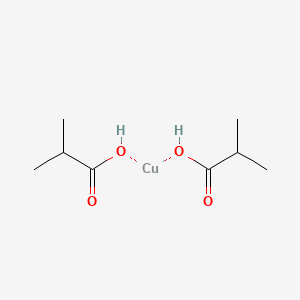
![(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579351.png)
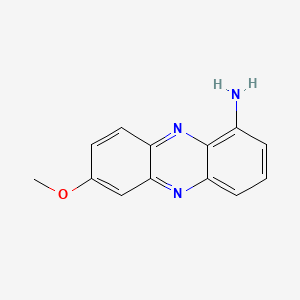
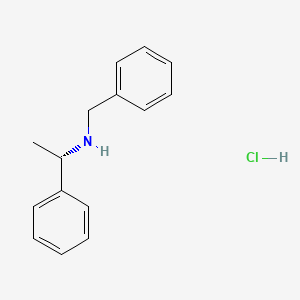
![7-Fluoro-4-nitro-1h-benzo[d]imidazole](/img/structure/B579356.png)
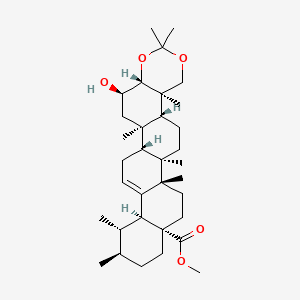
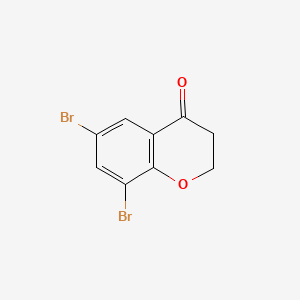
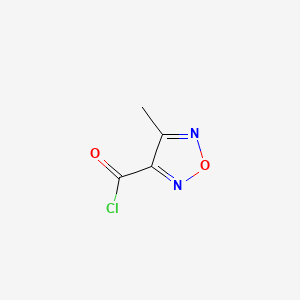
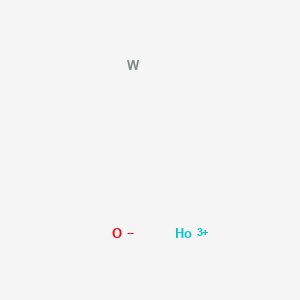
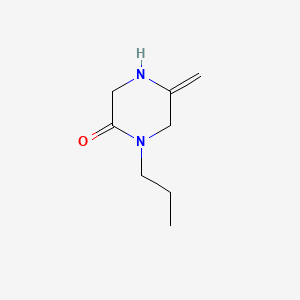
![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)
